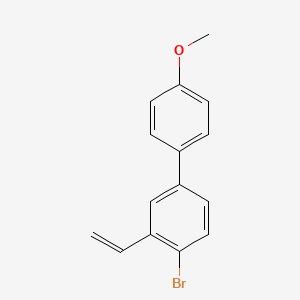
4-Bromo-4'-methoxy-3-vinyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-4’-methoxy-3-vinyl-1,1’-biphenyl is an organic compound with the molecular formula C15H13BrO. It is a derivative of biphenyl, where one of the phenyl rings is substituted with a bromine atom, a methoxy group, and a vinyl group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4’-methoxy-3-vinyl-1,1’-biphenyl typically involves the following steps:
Methoxylation: The addition of a methoxy group to the biphenyl ring.
These reactions are often carried out using specific catalysts and under controlled conditions to ensure the desired substitution pattern and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination, methoxylation, and vinylation processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-4’-methoxy-3-vinyl-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation Reactions: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction Reactions: The vinyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Substitution: Formation of various substituted biphenyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-4’-methoxy-3-vinyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of 4-Bromo-4’-methoxy-3-vinyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The bromine atom and vinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The methoxy group can also affect the compound’s electronic properties and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromobiphenyl: Lacks the methoxy and vinyl groups, making it less reactive in certain types of chemical reactions.
4-Methoxy-4’-bromobiphenyl: Similar structure but lacks the vinyl group, affecting its reactivity and applications.
4-Vinylbiphenyl:
Uniqueness
4-Bromo-4’-methoxy-3-vinyl-1,1’-biphenyl is unique due to the presence of all three substituents (bromine, methoxy, and vinyl groups) on the biphenyl structure. This combination of substituents imparts distinct reactivity and properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C15H13BrO |
|---|---|
Molekulargewicht |
289.17 g/mol |
IUPAC-Name |
1-bromo-2-ethenyl-4-(4-methoxyphenyl)benzene |
InChI |
InChI=1S/C15H13BrO/c1-3-11-10-13(6-9-15(11)16)12-4-7-14(17-2)8-5-12/h3-10H,1H2,2H3 |
InChI-Schlüssel |
VUWQZFQPUXVZAQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)Br)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



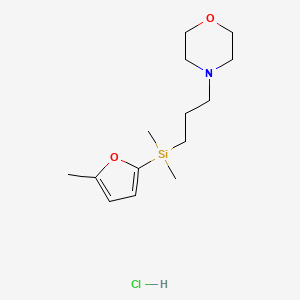
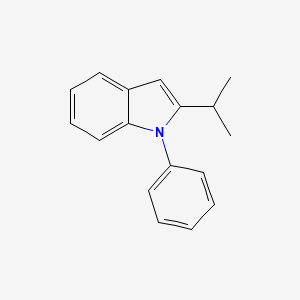

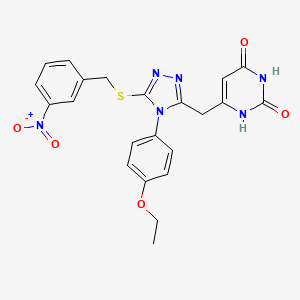
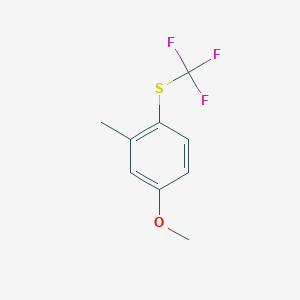
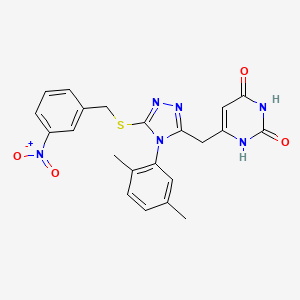
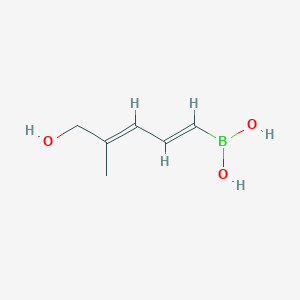
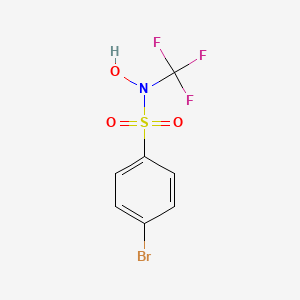
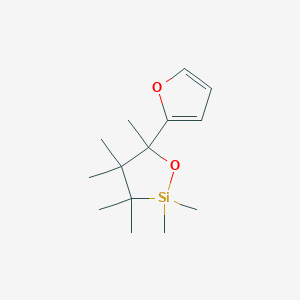
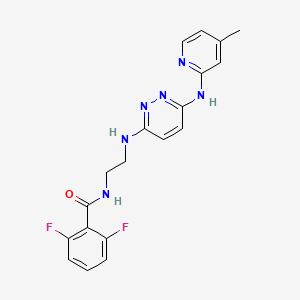
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B14127691.png)
![N-Phenyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14127693.png)

